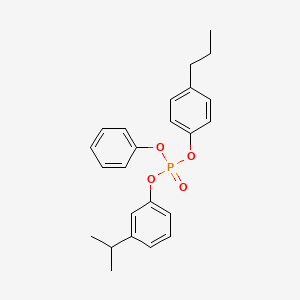

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate

Description

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate (CAS No. 1391053-90-9) is an organophosphate ester (OPE) with the molecular formula C27H33O4P and a molecular weight of 452.522 g/mol . Its structure features a central phosphate group bonded to three aromatic substituents: a phenyl group, a 3-isopropylphenyl group, and a 4-propylphenyl group (SMILES: CC(C)c1ccc(OP(=O)(Oc2ccccc2)Oc3cc(cc(c3)C(C)C)C(C)C)cc1) . This compound is primarily used as a flame retardant additive in industrial applications, particularly in automotive and construction materials, due to its thermal stability and ability to inhibit combustion .

Properties

IUPAC Name |

phenyl (3-propan-2-ylphenyl) (4-propylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-4-9-20-14-16-23(17-15-20)27-29(25,26-22-11-6-5-7-12-22)28-24-13-8-10-21(18-24)19(2)3/h5-8,10-19H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBYVQDBGFQUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC(=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate typically involves the reaction of isopropylphenyl and propylphenyl phenols with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phosphate esters.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

Scientific Research Applications

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as a standard in chromatographic analyses and is used in the study of phosphate ester chemistry.

Biology: The compound is utilized in proteomics research to study protein phosphorylation and dephosphorylation processes.

Medicine: It is used in the development of pharmaceutical agents that target specific enzymes involved in phosphate metabolism.

Industry: The compound finds applications in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of 3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate involves its interaction with specific enzymes and proteins. It acts as a phosphate donor or acceptor in biochemical reactions, influencing various molecular pathways. The compound targets enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling and metabolism .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities but differ in substituent positions or alkyl chain configurations:

Key Observations :

Environmental Persistence and Detection

Detection data from silicone wristbands and dust samples highlight differences in environmental prevalence:

Key Observations :

Thermal and Chemical Stability

- Thermal Stability: Compounds with bulky substituents (e.g., 24DIPPDPP, B4IPPPP) exhibit higher decomposition temperatures (>300°C) compared to mono-substituted analogues (~250°C) .

- Hydrolysis Resistance : The 4-propylphenyl group in the target compound may enhance resistance to hydrolysis relative to isopropyl-substituted analogues due to increased hydrophobicity .

Biological Activity

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate (CAS No. 1391053-90-9) is a phosphate ester that has garnered attention for its potential biological activities, particularly in the fields of toxicology, pharmacology, and environmental science. This compound is structurally related to other organophosphates, which are known for their diverse biological effects, including neurotoxicity and endocrine disruption.

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate is characterized by its complex structure, comprising three phenyl rings and two isopropyl groups. This configuration influences its reactivity and interactions with biological systems.

The biological activity of this compound primarily stems from its role as a phosphate donor or acceptor in various biochemical reactions. It interacts with enzymes such as kinases and phosphatases, crucial for cellular signaling pathways. The compound's ability to modulate these enzymes suggests potential therapeutic applications, particularly in diseases where phosphorylation processes are disrupted.

Neurotoxicity

Research indicates that isopropylated phenyl phosphates can exhibit neurotoxic effects similar to those observed with other organophosphates. For instance, studies have shown that exposure to certain isomers can lead to delayed neurotoxicity characterized by axonal degeneration .

- Key Findings :

- A study reported a lowest observed adverse effect level (LOAEL) of 25 mg/kg body weight per day in rats, indicating significant changes in organ weights and potential neurotoxic effects .

- Long-term exposure assessments revealed increased adrenal gland weights and fatty deposits in the adrenal cortex following inhalation exposure at concentrations as low as 10 mg/m³ .

Reproductive and Developmental Toxicity

The reproductive toxicity of 3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate has been evaluated through various animal studies. Notably, perinatal exposure studies in rats highlighted potential risks during fetal development, emphasizing the need for further investigation into the compound's impact on reproductive health .

- Case Study Summary :

Comparative Toxicological Data

| Study Type | Organism | Exposure Route | Dose (mg/kg/day) | Effects Observed |

|---|---|---|---|---|

| Acute Toxicity | Rats | Oral | 25 | Changes in organ weights |

| Reproductive Toxicity | Rats | Oral | Up to 400 | No developmental toxicity noted |

| Neurotoxicity | Rats | Inhalation | 10 | Axonal degeneration observed |

| Long-term Exposure | Rats | Inhalation | 10 | Increased liver weights and adrenal cortex changes |

Environmental Impact

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate has been detected in various environmental samples, raising concerns about its persistence and bioaccumulation. Studies suggest that human exposure primarily occurs through oral ingestion, particularly in children due to higher concentrations found in household products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.